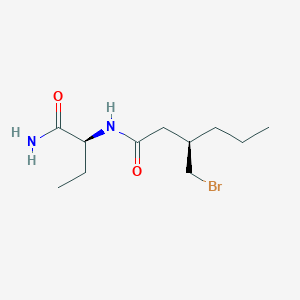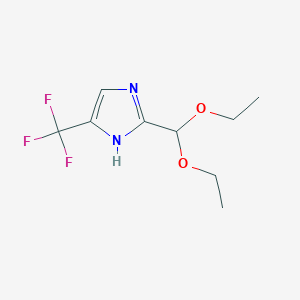![molecular formula C8H10N2OS B12928183 (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 130182-33-1](/img/structure/B12928183.png)
(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a chemical compound with the molecular formula C8H10N2OS It is a derivative of imidazo[2,1-b][1,3]thiazole, characterized by the presence of two methyl groups at positions 3 and 6, and a hydroxymethyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with acetone in the presence of a suitable catalyst to form the imidazo[2,1-b][1,3]thiazole ring system. Subsequent methylation and hydroxymethylation steps are carried out to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl groups and hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Aplicaciones Científicas De Investigación
(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
- (6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate
Uniqueness
(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at position 5 allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
| 130182-33-1 | |
Fórmula molecular |
C8H10N2OS |
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
(3,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H10N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h4,11H,3H2,1-2H3 |
Clave InChI |
YMUHOJCOIZSOIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC(=C(N12)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/no-structure.png)



